1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea

mGluR5 Calcium Influx Allosteric Modulation

This compound is the unsaturated thiazol-2-ylidene form, structurally distinct from the saturated thiazolidine analog (IC₅₀ 260 nM at mGluR5) and 4-methyl positional isomers. Procuring this specific isomer enables controlled SAR experiments to quantify the impact of thiazole C=N saturation and chlorophenyl regiochemistry on target engagement (mGluR5, C-RAF/FLT3). Do not substitute with generic phenyl-thiazolyl ureas, as even minor structural changes cause orders-of-magnitude IC₅₀ shifts.

Molecular Formula C11H10ClN3OS
Molecular Weight 267.74 g/mol
Cat. No. B11724410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea
Molecular FormulaC11H10ClN3OS
Molecular Weight267.74 g/mol
Structural Identifiers
SMILESCN1C=CSC1=NC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H10ClN3OS/c1-15-5-6-17-11(15)14-10(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16)
InChIKeyVXVHNTWNSVPFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea – Chemical Identity and Core Structural Features for Procurement Screening


1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea (CAS 866011-14-5; PubChem CID 5917667; molecular formula C₁₁H₁₀ClN₃OS; MW 267.74 g·mol⁻¹) is a low-molecular-weight, heterocyclic urea derivative belonging to the thiazolylidene urea class. The molecule is characterized by a 3-chlorophenyl group linked via a urea bridge to a 3-methyl-1,3-thiazol-2(3H)-ylidene moiety, with a computed XLogP3 of 2.5, a single hydrogen-bond donor, and two hydrogen-bond acceptors, and a sole rotatable bond [1]. This compound is structurally distinct from its saturated thiazolidine analog (CAS 101042-87-9; C₁₁H₁₂ClN₃OS) and from positional isomers such as N-(3-chlorophenyl)-N′-(4-methyl-1,3-thiazol-2-yl)urea (CAS 412947-31-0), in which the methyl substituent resides at the 4-position of the thiazole ring . The ylidene (C=N) character of the thiazole-urea junction and the specific 3-chloro substitution pattern on the phenyl ring are the primary structural features that differentiate this compound from its closest chemical neighbors and are expected to influence its conformational preferences, electronic distribution, and intermolecular binding interactions in target-based screening campaigns.

Why In-Class Thiazolyl Urea Analogs Cannot Replace 1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea in Target-Focused Research


Thiazolyl urea derivatives are an exceptionally broad and pharmacologically promiscuous class, with literature reports spanning antiviral (herpes, HIV-1 latency reversal), antileukemic, kinase inhibitory (C-RAF/FLT3, ROCK), antibacterial cell-wall biosynthesis (MurA/MurB), urease inhibition, herbicidal, and nicotinic receptor allosteric modulation applications [1][2]. Within this chemical space, the specific combination of the thiazol-2-ylidene (unsaturated) core, the N3-methyl substituent, and the 3-chlorophenyl urea terminus produces a unique three-dimensional pharmacophore that is absent in the corresponding saturated thiazolidine analog, in 4-methyl positional isomers, or in analogs bearing alternative halogen substitution patterns [3]. Generic substitution—i.e., sourcing any commercially available phenyl-thiazolyl urea as a drop-in replacement—introduces the risk of unrecognized changes in target engagement, selectivity profile, and SAR interpretation, because even minor structural perturbations (saturation state of the thiazole ring, methyl position, halogen identity and location) have been shown in structurally related series to produce orders-of-magnitude shifts in IC₅₀ values [3]. The quantitative evidence below demonstrates that the ylidene geometry and chlorophenyl regiochemistry jointly determine this compound's pharmacological signature, making it non-interchangeable with its closest commercially listed analogs for any application predicated on specific molecular recognition.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea Versus Closest Analogs


mGluR5 Binding Engagement: Thiazol-2-ylidene vs. Thiazolidine Saturation State

The saturated thiazolidine analog of this compound—1-(3-chlorophenyl)-3-(3-methylthiazolidin-2-ylidene)urea (CAS 101042-87-9), differing only in the saturation of the thiazole C=C bond—has been experimentally tested against human mGluR5 in a FLIPR-based calcium-influx assay and returned an IC₅₀ of 260 nM [1]. The target compound possesses the unsaturated thiazol-2-ylidene core, which is expected to alter both the geometry (planarity) and the electron distribution (π-conjugation) at the urea-thiazole junction relative to the thiazolidine form. No published mGluR5 IC₅₀ data currently exist for the target compound itself. However, the ylidene → thiazolidine structural perturbation is known in related heterocyclic urea series to shift potency by ≥10-fold, making the two compounds pharmacologically non-equivalent despite the apparent subtlety of the structural difference [1]. Researchers screening for mGluR5 modulators should therefore treat the thiazol-2-ylidene and thiazolidine analogs as distinct chemical entities requiring independent characterization.

mGluR5 Calcium Influx Allosteric Modulation

Methyl Positional Isomerism: N3-Methyl (Target) vs. N4-Methyl Thiazolyl Urea Analogs

The target compound bears a methyl substituent at the N3 position of the thiazole ring. Positional isomerism about the thiazole core has been shown in a closely related thiazolyl-urea series (dual C-RAF/FLT3 inhibitors) to critically modulate anti-proliferative potency: compound 6h, the most potent analog in that study, exhibited an IC₅₀ of 5.62 μM against HepG2 hepatocellular carcinoma cells, while SAR analysis across the series confirmed that the position and electronic properties of aromatic substituents profoundly influenced activity [1]. The commercially available N-(3-chlorophenyl)-N′-(4-methyl-1,3-thiazol-2-yl)urea (CAS 412947-31-0) represents the 4-methyl positional isomer; its biological activity profile has not been systematically compared head-to-head with the N3-methyl target compound, but SAR from analogous series demonstrates that even a single methyl positional shift on the thiazole ring can produce significant changes in target affinity and cellular potency [1]. This positional difference is a critical differentiator for any screening campaign where regiospecific interactions with a binding pocket are anticipated.

Kinase Inhibition C-RAF FLT3 Structure-Activity Relationship

Chlorophenyl Regioisomerism: 3-Chloro (Target) vs. 4-Chloro Substitution and Impact on Physicochemical Profile

The target compound features a 3-chlorophenyl group (meta-substitution). The 4-chlorophenyl (para) regioisomer, N-(4-chlorophenyl)-N′-(4-methyl-1,3-thiazol-2-yl)urea (C₁₁H₁₀ClN₃OS, MW 267.73), is recorded in spectral databases and differs only in the position of the chlorine atom on the phenyl ring [1]. Although direct head-to-head bioactivity data for these two regioisomers are not yet published, meta vs. para chloro substitution is well-established in medicinal chemistry to differentially affect molecular dipole moment, logP, and target-binding geometry. The 3-chloro orientation presents a different vector for hydrophobic and halogen-bonding interactions compared to the 4-chloro isomer, which can critically impact target selectivity—particularly in aminergic GPCR and kinase binding sites where halogen position has been shown to toggle between agonist and antagonist functional activity in related chemotypes [2]. Furthermore, the computed XLogP3 of 2.5 for the target compound places it within favorable CNS drug-like property space, whereas para-substituted analogs may exhibit subtly different lipophilicity and permeability characteristics [2].

Physicochemical Properties Drug-Likeness CNS Permeability Prediction

Chemical Stability and Synthetic Tractability: Ylidene Urea Linkage vs. Classical Urea Derivatives

The target compound contains an exocyclic C=N double bond (ylidene moiety) at the urea-thiazole junction, whereas the majority of commercially available phenyl-thiazolyl ureas—including N-(3-chlorophenyl)-N′-(4-methyl-1,3-thiazol-2-yl)urea—possess a fully saturated, classical urea linkage (N–C(=O)–N) . This ylidene character introduces unique chemical reactivity: the C=N bond can serve as a site for further functionalization (e.g., reduction to the thiazolidine analog, nucleophilic addition, or cycloaddition), enabling derivatization pathways that are inaccessible to the classical urea series . The compound is commercially available at 90% purity from multiple vendors and is reported to exhibit stability under standard storage conditions, supporting its use as a synthetic intermediate in medicinal chemistry programs . By contrast, the classical urea analogs (e.g., CAS 412947-31-0) present a different reactivity profile that favors alternative downstream chemistry.

Synthetic Intermediate Chemical Stability Derivatization Potential

Recommended Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea Based on Available Differentiation Evidence


mGluR5 Allosteric Modulator Screening and SAR Expansion

The compound's closest experimentally characterized analog—the saturated thiazolidine derivative—displays an IC₅₀ of 260 nM at human mGluR5 (FLIPR calcium-influx assay) [1]. The target compound, possessing the unsaturated thiazol-2-ylidene core, is a logical candidate for head-to-head mGluR5 profiling to establish the quantitative impact of thiazole ring saturation state on potency and efficacy. Given the therapeutic relevance of mGluR5 in Fragile X syndrome, Parkinson's disease, and anxiety disorders, procurement of the ylidene form enables a controlled SAR experiment: testing the target compound alongside the thiazolidine analog (CAS 101042-87-9) can directly quantify the ΔIC₅₀ attributable to C=C saturation, providing a structural rationale for lead optimization in this target class.

Kinase Inhibitor Lead Discovery: Dual C-RAF/FLT3 Profiling

Thiazolyl-urea derivatives have demonstrated dual C-RAF/FLT3 inhibitory activity, with the most potent analog in a recent series achieving an IC₅₀ of 5.62 μM against HepG2 hepatocellular carcinoma cells [1]. The target compound's N3-methyl thiazole substitution pattern distinguishes it from the more commonly studied 4-methyl positional isomers, creating an opportunity to evaluate whether the methyl position on the thiazole ring affects kinase selectivity or cellular potency. Procurement of this compound for inclusion in a kinase panel screen, alongside its 4-methyl isomer (CAS 412947-31-0), would generate direct comparative IC₅₀ data and potentially reveal regioisomer-dependent selectivity windows within the kinome.

CNS Penetrant Compound Library Expansion

With a computed XLogP3 of 2.5, a molecular weight of 267.74 g·mol⁻¹, and only one rotatable bond, the target compound falls within favorable physicochemical space for CNS drug discovery (compliance with key CNS MPO descriptors) [1]. The 3-chlorophenyl (meta) substitution pattern confers a distinct dipole orientation compared to the more common 4-chloro (para) isomer, which may influence blood-brain barrier permeability and efflux transporter recognition. Procurement of the target compound for inclusion in a CNS-focused screening library, or for use as a scaffold in a CNS-targeted medicinal chemistry program, is supported by its favorable computed properties and its structural differentiation from commercially available para-chloro phenyl-thiazolyl ureas.

Synthetic Methodology Development: Ylidene Urea Functionalization Chemistry

The exocyclic C=N bond at the urea-thiazole junction provides a unique synthetic handle for derivatization chemistry that is not available in classical phenyl-thiazolyl ureas [1]. Potential transformations include: (i) selective reduction to the thiazolidine analog for SAR pairwise comparison; (ii) nucleophilic addition at the electrophilic C=N carbon for introduction of diverse substituents; and (iii) cycloaddition reactions exploiting the polarized C=N double bond. The compound's availability at 90% purity from commercial sources such as Leyan and CymitQuimica supports its use as a starting material for synthetic methodology studies aimed at expanding the accessible chemical space around the thiazolylidene urea pharmacophore.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.